REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][S:5][C:6]1[CH:11]=[CH:10][C:9]([S:12]([NH2:15])(=[O:14])=[O:13])=[CH:8][C:7]=1[C:16]([OH:18])=[O:17].OS(O)(=O)=O.[CH3:24]O>>[OH:1][CH2:2][CH2:3][CH2:4][S:5][C:6]1[CH:11]=[CH:10][C:9]([S:12]([NH2:15])(=[O:14])=[O:13])=[CH:8][C:7]=1[C:16]([O:18][CH3:24])=[O:17]
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
OCCCSC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
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refluxed on a steam bath for about 5 hours
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Duration
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5 h
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Type
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CUSTOM
|
Details
|
The solvent was removed
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Type
|
ADDITION
|
Details
|
the residue was treated with water
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Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethylacetate, which
|
Type
|
WASH
|
Details
|
was washed with water, saturated sodium bicarbonate, water and brine
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
removal of the solvent
|
Type
|
WAIT
|
Details
|
left a tannish solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 1,2-dichloroethane
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Name
|
|
Type
|
product
|
Smiles
|
OCCCSC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |